BenchChemオンラインストアへようこそ!

2,5-Dimethylpiperidin-4-ol

Stereochemistry Chiral synthesis Piperidine derivatives

2,5-Dimethylpiperidin-4-ol (CAS 39251-56-4) is a substituted piperidine derivative featuring methyl groups at the 2- and 5-positions and a hydroxyl group at the 4-position of the saturated six-membered heterocyclic ring, with a molecular formula of C7H15NO and a molecular weight of 129.2 g/mol. The compound carries three stereogenic centers (C2, C4, C5), yielding multiple possible stereoisomeric forms that have been individually isolated and characterized.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
CAS No. 39251-56-4
Cat. No. B12937224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylpiperidin-4-ol
CAS39251-56-4
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCC1CC(C(CN1)C)O
InChIInChI=1S/C7H15NO/c1-5-4-8-6(2)3-7(5)9/h5-9H,3-4H2,1-2H3
InChIKeyJDAPNCWTYAIVCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>19.4 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylpiperidin-4-ol (CAS 39251-56-4): A Stereo chemically Defined Piperidinol Scaffold for Pharmaceutical and Agrochemical Synthesis


2,5-Dimethylpiperidin-4-ol (CAS 39251-56-4) is a substituted piperidine derivative featuring methyl groups at the 2- and 5-positions and a hydroxyl group at the 4-position of the saturated six-membered heterocyclic ring, with a molecular formula of C7H15NO and a molecular weight of 129.2 g/mol . The compound carries three stereogenic centers (C2, C4, C5), yielding multiple possible stereoisomeric forms that have been individually isolated and characterized [1]. It serves as a versatile intermediate in organic synthesis, with documented applications in the preparation of kinase inhibitors, orexin receptor antagonists, and agrochemical agents [2][3].

Why 2,5-Dimethylpiperidin-4-ol Cannot Be Interchanged with Other Dimethylpiperidinols in Synthetic Workflows


Substitution of 2,5-dimethylpiperidin-4-ol with positional isomers such as 3,5-dimethylpiperidin-4-ol (CAS 373603-93-1) or N-methylated analogs such as 1,2,5-trimethylpiperidin-4-ol (CAS 17618-51-8) fundamentally alters stereochemical outcomes and downstream biological activity. The 2,5-dimethyl substitution pattern dictates the relative configuration of substituents on the piperidine ring—a critical determinant of receptor binding geometry in target applications such as orexin receptor antagonism [1]. Furthermore, esterification of 2,5-dimethylpiperidin-4-ol derivatives has produced local anesthetics with therapeutic indices superior to tetracaine (toxicity lower by a factor of 3.5), a property inextricably linked to the specific substitution pattern and stereochemistry of this scaffold [2]. Procurement of an alternative dimethylpiperidinol without verification of isomeric identity and stereochemical purity risks irreproducible synthetic outcomes and altered pharmacological profiles.

Quantitative Comparative Evidence for 2,5-Dimethylpiperidin-4-ol: Selecting the Right Piperidinol for Your Research Program


Stereochemical Complexity: Three Isolable Stereoisomers Versus Achiral or Single-Isomer Analogs

2,5-Dimethylpiperidin-4-ol contains three stereogenic centers (C2, C4, C5), and all three stereoisomeric forms have been isolated and individually characterized via their derivatives, including stereoisomeric benzoic esters tested for local anesthetic activity [1]. In contrast, the positional isomer 3,5-dimethylpiperidin-4-ol (CAS 373603-93-1) possesses only two stereogenic centers (C3, C4, C5 with C3/C5 symmetry-reduced), and the N-methylated analog 1,2,5-trimethylpiperidin-4-ol (CAS 17618-51-8), prepared via methylation of the three stereoisomeric 2,5-dimethyl-4-piperidinols, yields three corresponding stereoisomeric 1,2,5-trimethyl-4-piperidinols with distinct derivative profiles [1]. The additional stereochemical dimension of the free NH form provides greater diversity in downstream chiral pool synthesis.

Stereochemistry Chiral synthesis Piperidine derivatives

Derivative Anesthetic Activity: High Activity with Low Toxicity Versus Tetracaine Benchmark

Esters derived from the 2,5-dimethylpiperidin-4-ol scaffold have been benchmarked against tetracaine in surface anesthesia assays. The benzoic ester of the γ-form of 1-allyl-4-ethyl-2,5-dimethyl-4-piperidinol (IV) at 1% solution showed anesthetic activity equal to that of tetracaine at the same concentration, while exhibiting toxicity lower than tetracaine by a factor of 3.5 [1]. In the same series, the phenoxyacetic ester of the γ-form of 1-(2-butenyl)-4-ethyl-2,5-dimethyl-4-piperidinol (VII) was much more active than tetracaine but almost twice as toxic [1]. Earlier studies on 1-alkenyl-2,5-dimethyl-4-piperidinol esters (without the 4-ethyl substituent) reported high anesthetic activity with comparatively low toxicity for the majority of esters tested, with only the propionic and acetic esters of 1-(2-butenyl)-2,5-dimethyl-4-piperidinol (XIII and XIV) showing very feeble activity [2].

Local anesthetics Therapeutic index Piperidinol esters

Orexin Receptor Antagonist Scaffold: 2,5-Disubstitution Pattern Required for Bioactive Conformation

The 2,5-disubstituted piperidine core—the defining substitution pattern of 2,5-dimethylpiperidin-4-ol—has been patented by Merck Sharp & Dohme as the essential scaffold for a series of dual orexin receptor antagonists (DORAs) [1]. The design principle leveraged 1,3-allylic strain minimization to enforce axially oriented substituents on the 2,5-disubstituted piperidine carboxamide, a conformational constraint that is geometrically impossible with 3,5-disubstituted or 2,6-disubstituted piperidine isomers. This led to the discovery of MK-6096, a clinical-stage DORA with potent sleep-promoting properties [2]. The free hydroxyl at the 4-position of 2,5-dimethylpiperidin-4-ol provides a synthetic handle for further functionalization to access this pharmacophoric geometry.

Orexin receptor Sleep disorders Constrained piperidine

Synthetic Efficiency: High-Yield Derivatization at the 4-OH Position for Ester Prodrugs

The α-form of 2,5-dimethyl-4-piperidinol reacts with allyl halide-type compounds to produce 1-alkenyl (or alkadienyl)-2,5-dimethyl-4-piperidinols (I–VI) in yields exceeding 80% [1]. Subsequent esterification of these piperidinols with acid chlorides yields esters (VII–XIX) that were subjected to pharmacological testing. This contrasts with 1,2,5-trimethyl-4-piperidinol, where the N-methyl group blocks direct N-alkenylation, requiring alternative synthetic routes that may affect overall yield and step-count [2].

Esterification yield Prodrug synthesis Piperidine derivatization

Hydrochloride Salt Form Availability: Physicochemical Handling Advantage Versus Neutral Free Base

2,5-Dimethylpiperidin-4-ol is commercially available as both the free base (CAS 39251-56-4, purity ≥95%, molecular weight 129.2 g/mol) and the hydrochloride salt (CAS 6162-47-6, molecular weight 165.66 g/mol) . The hydrochloride salt offers improved aqueous solubility and handling characteristics compared to the free base form (predicted pKa 14.97 ± 0.60 for the free alcohol, indicating very weak acidity) . The positional isomer 3,5-dimethylpiperidin-4-ol (CAS 373603-93-1) has a predicted boiling point of 201.7 ± 15.0 °C, comparable to the 201.7 °C (at 760 mmHg) reported for 2,5-dimethylpiperidin-4-ol, suggesting similar volatility and purification behavior, but the specific hydrochloride salt availability and pricing may differ across suppliers .

Salt form Solubility Formulation

Rigidified Scaffold Advantage: Zero Rotatable Bonds for Conformational Restriction in Drug Design

2,5-Dimethylpiperidin-4-ol has zero rotatable bonds (computed parameter), a property that enforces conformational rigidity beneficial for reducing entropic penalties upon target binding . This rigidity is intrinsic to the 2,5-dimethyl substitution pattern combined with the endocyclic nitrogen and hydroxyl group. By contrast, 1,2,5-trimethylpiperidin-4-ol (CAS 17618-51-8, MW 143.23) similarly has zero rotatable bonds but carries an additional N-methyl group that increases molecular weight and alters hydrogen-bond donor/acceptor count (1 HBD, 2 HBA versus 2 HBD, 2 HBA for 2,5-dimethylpiperidin-4-ol) . The class-level finding that addition of methyl substituents at C3 and C5 of the 4-phenylpiperidin-4-ol ring was markedly potency-enhancing while maintaining rule-of-five compliance provides indirect support for the value of methyl substitution on the piperidinol core, though direct comparative data for 2,5- versus other dimethyl-substitution patterns remain unavailable .

Conformational restriction Ligand efficiency Piperidine scaffold

Optimal Procurement Scenarios for 2,5-Dimethylpiperidin-4-ol: Where the Evidence Supports Its Selection


Development of Novel Local Anesthetics with Improved Therapeutic Index

Research groups seeking to develop local anesthetics with reduced systemic toxicity should prioritize 2,5-dimethylpiperidin-4-ol as a core scaffold. Direct head-to-head pharmacological data show that esters derived from this scaffold achieve anesthetic activity equal to tetracaine with 3.5-fold lower toxicity (benzoic ester IV) or substantially greater potency (phenoxyacetic ester VII) [1]. The >80% synthetic yield for N-alkenylation of the α-form enables efficient parallel library synthesis for SAR exploration [2].

Medicinal Chemistry Programs Targeting Orexin Receptors for Sleep Disorders

For teams pursuing orexin receptor antagonists (DARAs/DORAs), 2,5-dimethylpiperidin-4-ol is the the optimal starting material. The 2,5-disubstituted piperidine conformation enforced by 1,3-allylic strain minimization is essential for receptor binding [3]. The 4-hydroxyl group provides a synthetic handle for installing the carboxamide or ether linkages found in clinical candidates such as MK-6096 [4].

Stereochemically Defined Chiral Pool Synthesis for Bioactive Piperidines

Programs requiring stereochemically pure piperidine building blocks benefit from the demonstrated isolability of all three stereoisomers of 2,5-dimethylpiperidin-4-ol via fractional crystallization of hydrochloride salts [5]. This allows procurement of a single stereoisomeric form for downstream enantioselective synthesis of pharmaceuticals, agrochemicals, or catalysts.

Kinase Inhibitor Fragment Growing and Scaffold-Hopping Campaigns

The zero rotatable bond count, dual hydrogen-bond donor capacity (NH + OH), and low molecular weight (129.2 Da) of 2,5-dimethylpiperidin-4-ol make it a suitable fragment or scaffold for kinase inhibitor design . The piperidine core is a recognized kinase inhibitor motif, and the compound has been cited in the context of kinase inhibitor synthesis programs targeting cancer and inflammatory diseases [6].

Quote Request

Request a Quote for 2,5-Dimethylpiperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.